4-Chlorobenzamidrazone hydroiodide
Description
4-Chlorobenzamidrazone hydroiodide is a hydroiodide salt derived from the amidrazone functional group, characterized by a para-chlorophenyl substituent. Amidrazones are nitrogen-rich derivatives of carboxylic acids, where the carbonyl oxygen is replaced by a hydrazine moiety (-NH-NH2). The hydroiodide salt form enhances solubility in polar solvents compared to neutral amidrazones, while the electron-withdrawing chloro substituent at the para position influences electronic properties and reactivity.
Properties
Molecular Formula |
C7H9ClIN3 |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H |
InChI Key |
QXNZIVSPYLXTOB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\N)/N)Cl.I |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzamidrazone hydroiodide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by the addition of hydroiodic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzamidrazone hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzamidrazones, hydrazine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
4-Chlorobenzamidrazone hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzamidrazone hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-chlorobenzamidrazone hydroiodide and related compounds, based on structural motifs, functional groups, and salt forms:
*Estimated based on amidrazone (C₇H₆ClN₃) + HI.
Key Observations:
Functional Groups: Amidrazone vs. Amidine vs. Amidrazone: Amidines (NH-C(NH₂)- structure) are protonated at physiological pH, while amidrazones may form hydrogen-bonded networks similar to acyl hydrazides .
Substituent Effects: The para-chloro group in this compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating dimethylamino group in 4-(Dimethylamino)benzohydrazide. This difference impacts reactivity in electrophilic substitutions or coordination chemistry .
Salt Forms :
- Hydroiodide vs. Hydrochloride : Hydroiodide salts generally exhibit lower melting points and higher solubility in polar solvents than hydrochlorides due to iodide's larger ionic radius and weaker lattice energy. This property is critical in pharmaceutical crystallization processes .
Structural Insights :
- The X-ray structure of 4-chlorobenzyl chloride () reveals bond angles consistent with steric and electronic effects of the para-chloro substituent, which may extrapolate to similar spatial arrangements in 4-chlorobenzamidrazone derivatives .
Research Findings and Implications
- Synthetic Applications : Amidrazones are intermediates in synthesizing heterocycles (e.g., triazoles), leveraging their bifunctional NH-NH₂ group. The hydroiodide salt may facilitate such reactions in polar solvents .
- Thermodynamic Stability : Hydrochloride salts of amidines (e.g., 4-(Benzyloxy)benzimidamide hydrochloride) show lattice energies comparable to DFT calculations, implying that hydroiodide analogs may require computational modeling to predict stability .
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